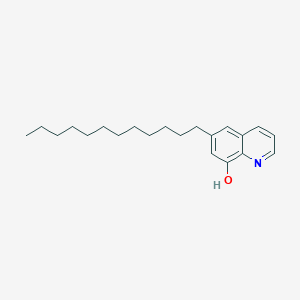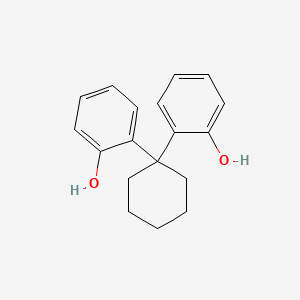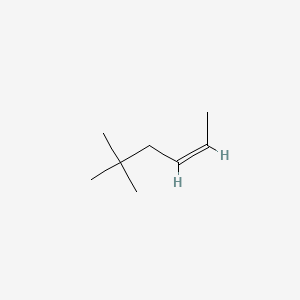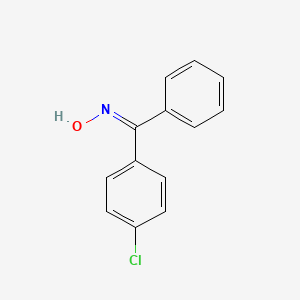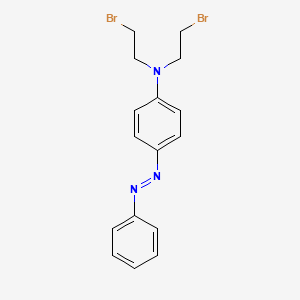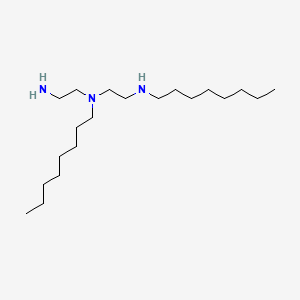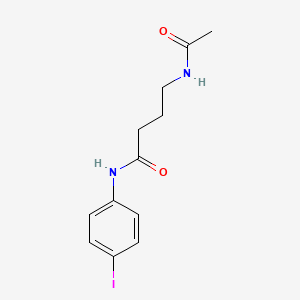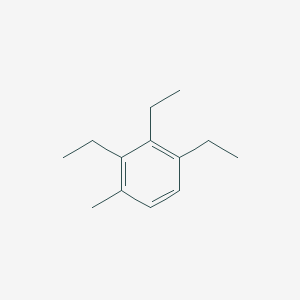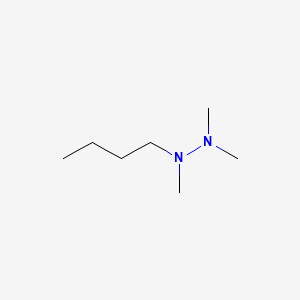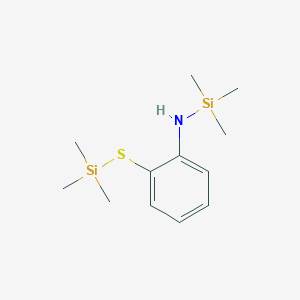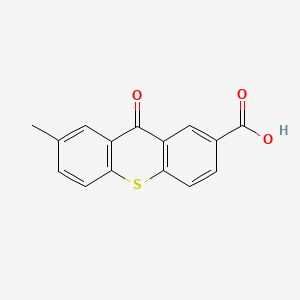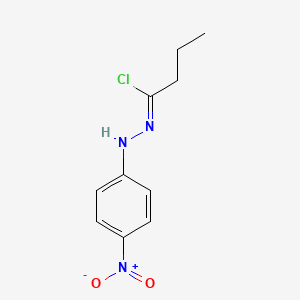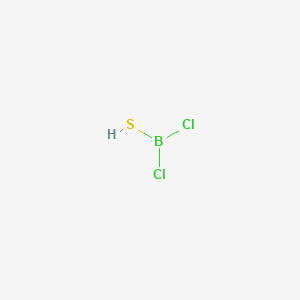
Dichloro(mercapto)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(mercapto)borane is a boron-containing compound characterized by the presence of two chlorine atoms and a mercapto group (-SH) attached to a boron atom
准备方法
Synthetic Routes and Reaction Conditions: Dichloro(mercapto)borane can be synthesized through the reaction of boron trichloride (BCl₃) with thiol compounds under controlled conditions. The reaction typically involves the following steps:
Reaction with Thiol: Boron trichloride is reacted with a thiol compound (R-SH) in an inert solvent such as dichloromethane.
Temperature Control: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions: Dichloro(mercapto)borane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Borane derivatives (R-BH₂).
Substitution: Substituted boron compounds (R-B-X, where X is the substituent).
科学研究应用
Dichloro(mercapto)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment, leveraging its boron content for targeted radiation therapy.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which dichloro(mercapto)borane exerts its effects involves the interaction of its boron atom with various molecular targets. The mercapto group can form strong bonds with metal ions and other electrophiles, facilitating catalytic processes and chemical transformations. The chlorine atoms can be displaced by nucleophiles, allowing for the formation of diverse boron-containing compounds.
相似化合物的比较
Diborane (B₂H₆): A simple boron hydride used in hydroboration reactions.
Borane (BH₃): A highly reactive boron compound used in organic synthesis.
Boronic Acids (R-B(OH)₂): Widely used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Uniqueness: Dichloro(mercapto)borane is unique due to the presence of both chlorine and mercapto groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthesis and catalysis, distinguishing it from other boron compounds.
属性
CAS 编号 |
39130-80-8 |
|---|---|
分子式 |
BCl2HS |
分子量 |
114.79 g/mol |
IUPAC 名称 |
dichloroborinothioic acid |
InChI |
InChI=1S/BCl2HS/c2-1(3)4/h4H |
InChI 键 |
UZSNYEMHKLRANB-UHFFFAOYSA-N |
规范 SMILES |
B(S)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
